6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . The compound has a chloro group at the 6th position and a boronic ester group at the 7th position of the quinoxaline ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a chloro group at the 6th position, and a boronic ester group at the 7th position .Chemical Reactions Analysis
The boronic ester group in this compound can undergo various reactions. For example, it can participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chloro group might increase its reactivity, while the boronic ester group might make it suitable for cross-coupling reactions .Scientific Research Applications
Synthesis and Biological Activities
Antituberculosis Agents : A study focused on synthesizing new quinoxaline-2-carboxylate 1,4-dioxide derivatives, highlighting the significance of substituents on the quinoxaline nucleus for antituberculosis activity. Some compounds showed promising activity against both normal and drug-resistant strains of Mycobacterium tuberculosis, showcasing the potential of quinoxaline derivatives in tuberculosis treatment (A. Jaso et al., 2005).
Antibacterial and Antifungal Activities : Another research synthesized quinoxaline derivatives with varying substituents, evaluating their antibacterial and antifungal activities. The study found that electrophilicity of halomethyl units significantly influences antimicrobial activity, suggesting these compounds' utility in developing new antimicrobial agents (Hisato Ishikawa et al., 2013).
Anticancer Potential : The synthesis of substituted quinoxaline derivatives and their evaluation as potential anticancer agents against various cancer cell lines have been explored. Certain derivatives exhibited high binding affinity and low IC50 values, showing comparable or superior activity to standard drugs (H. Abbas et al., 2015).
Anti-tuberculosis and Antifungal Activity : Research into 2,3-bifunctionalized quinoxalines revealed minimal biological activities in DNA footprinting, anti-tubercular, anti-fungal, and anticancer tests. However, adding a nitro group significantly improved biological effects and binding to DNA, indicating the potential for these compounds in therapeutic applications (M. Waring et al., 2002).
Corrosion Inhibition : A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media was conducted using quantum chemical calculations. This research aids in understanding the relationship between molecular structure and inhibition efficiency, demonstrating quinoxalines' utility in corrosion protection (A. Zarrouk et al., 2014).
Chemical Synthesis and Material Science
- Fluorescent Whiteners : The synthesis of 6-acetamido-2-substituted quinoxaline derivatives for use as fluorescent whiteners on polyester fibers showcases the chemical versatility and application of quinoxaline derivatives in material science and textile industry (D. W. Rangnekar & P. V. Tagdiwala, 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BClN2O2/c1-13(2)14(3,4)20-15(19-13)9-7-11-12(8-10(9)16)18-6-5-17-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJOQJLBLDFJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210047-59-8 |
Source
|
Record name | 6-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.